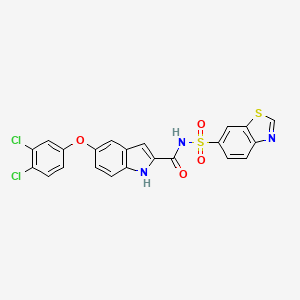

Galectin-3/galectin-8-IN-1

Description

Overview of the Galectin Family: Structural Classification and Functional Diversity

Galectins are defined by their shared affinity for β-galactoside sugars and a conserved amino acid sequence within their carbohydrate-recognition domain (CRD). nih.govnih.gov Despite these similarities, the galectin family exhibits remarkable structural and functional diversity. In mammals, they are categorized into three main groups based on their molecular architecture. nih.govnih.govspandidos-publications.com

Prototype Galectins

Prototype galectins possess a single CRD. nih.govspandidos-publications.com These proteins can form non-covalent homodimers, which allows them to cross-link cell surface glycoproteins and mediate cellular responses. nih.gov This group includes galectin-1, -2, -5, -7, -10, -11, -13, -14, and -15. nih.gov

Tandem-Repeat Galectins

Tandem-repeat galectins feature two distinct CRDs within a single polypeptide chain, connected by a flexible linker peptide. nih.govspandidos-publications.com This structure allows for intramolecular and intermolecular cross-linking of glycoconjugates. Galectin-8 is a prominent member of this group, which also includes galectin-4, -6, -9, and -12. nih.govspandidos-publications.com

Chimera-Type Galectins

Galectin-3 is the sole member of the chimera-type galectins in mammals. nih.govspandidos-publications.com It is distinguished by a single C-terminal CRD attached to a long and flexible N-terminal domain. medchemexpress.com This N-terminal tail facilitates the formation of pentamers upon binding to multivalent carbohydrates, enabling the formation of extensive lattices on the cell surface. nih.gov

Table 1: Structural Classification of the Mammalian Galectin Family This table provides a summary of the three main types of galectins based on their domain organization.

| Classification | Structural Features | Examples |

|---|---|---|

| Prototype | One Carbohydrate-Recognition Domain (CRD); forms homodimers. | Galectin-1, -2, -5, -7, -10, -13, -14, -15 |

| Tandem-Repeat | Two distinct CRDs connected by a linker peptide. | Galectin-4, -6, -8, -9, -12 |

| Chimera-Type | One C-terminal CRD and a long N-terminal domain. | Galectin-3 |

Multifaceted Roles of Galectin-3 and Galectin-8 in Biological Processes

Galectin-3 and Galectin-8 are key regulators of cellular behavior, with their expression and activity linked to a variety of disease states. Their overlapping and distinct functions in cell adhesion, migration, proliferation, and differentiation underscore the rationale for their dual inhibition.

Cellular Adhesion and Migration Modulation

Both galectin-3 and galectin-8 are deeply involved in the complex processes of cell adhesion and migration, which are critical for normal development and are often dysregulated in diseases like cancer and fibrosis. nih.govnih.gov

Galectin-3 influences cell adhesion by interacting with a wide array of extracellular matrix proteins and cell surface receptors, such as integrins. nih.govacs.org Extracellularly, it can promote the adhesion of tumor cells to the endothelium, a key step in metastasis. spandidos-publications.comdrug-dev.com It also facilitates the migration of various cell types, including endothelial cells and fibroblasts, by activating signaling pathways involving focal adhesion kinase (FAK). nih.govacs.org

Galectin-8 also acts as a modulator of cell adhesion, sometimes functioning similarly to matrix proteins like fibronectin. nih.govmedchemexpress.com By binding to specific integrins on the cell surface, it can either promote or inhibit cell adhesion, depending on the context. nih.govresearchgate.net This dual functionality allows galectin-8 to finely tune cell-matrix interactions and cell migration. nih.govmedchemexpress.com

A significant research finding highlights the potential of dual inhibition in this area. The compound Galectin-3/galectin-8-IN-1 (also known as Compound 53) was developed as a dual inhibitor. nih.govmedchemexpress.com In a scratch wound assay, this compound demonstrated the ability to inhibit the migration of MRC-5 lung fibroblast cells, a process central to the development of tissue fibrosis. nih.govnih.gov This provides direct evidence that simultaneously blocking both galectins can impact pathological cell migration.

Table 2: Research Findings on a Dual Galectin-3 and Galectin-8 Inhibitor This table presents key data from the discovery of N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives as dual inhibitors.

| Compound | Target(s) | Binding Affinity (Kd) | Observed In Vitro Effect |

|---|

| This compound (Cpd 53) | Galectin-3 & Galectin-8 (C-terminal domain) | 4.12 μM (Gal-3) 6.04 μM (Gal-8C) | Inhibition of MRC-5 lung fibroblast cell migration. nih.govnih.gov | | Galectin-3/galectin-8-IN-2 (Cpd 57) | Galectin-3 & Galectin-8 (C-terminal domain) | 12.8 μM (Gal-3) 2.06 μM (Gal-8C) | Inhibition of MRC-5 lung fibroblast cell migration. nih.govjcancer.org |

Regulation of Cell Proliferation and Differentiation

The influence of Galectin-3 and Galectin-8 extends to the fundamental processes of cell proliferation and differentiation.

Galectin-3 has a complex, context-dependent role in these processes. Intracellularly, it has been shown to promote cell proliferation and has anti-apoptotic activity. Extracellularly, it can regulate cell growth and differentiation by organizing growth factor receptors on the cell surface. Its overexpression is frequently associated with tumor progression and metastasis. spandidos-publications.commedchemexpress.com

Galectin-8 has also been implicated in the regulation of cell growth. nih.gov Its expression levels have been positively correlated with certain cancers, where it is thought to provide advantages related to growth and metastasis by modulating cell adhesion and proliferation. nih.gov Studies have shown that targeting galectin-8 can reduce the proliferation of drug-resistant cancer cells. The involvement of both galectins in these critical aspects of cancer biology further strengthens the case for investigating dual inhibitors as a research strategy. nih.gov

Influence on Apoptosis Pathways

Galectin-3 and Galectin-8 are significant modulators of apoptosis, or programmed cell death, often exhibiting opposing functions.

Galectin-3 predominantly plays an anti-apoptotic role, contributing to cancer cell survival. plos.org It shares structural similarities with the anti-apoptotic protein Bcl-2 and can directly interact with it. nih.govbmbreports.org Intracellularly, Galectin-3 can prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. bmbreports.org It has been shown to protect thyroid carcinoma cells from apoptosis by heterodimerizing with the pro-apoptotic protein Bax. nih.gov By inhibiting apoptosis, Galectin-3 can contribute to resistance against chemotherapy. plos.org

Galectin-8 , in contrast, is generally considered a pro-apoptotic agent, particularly for immune cells like T cells. nih.gov It can induce apoptosis in Jurkat T cells and activated human T cells by triggering a signaling cascade that leads to the expression of the Fas ligand (FasL), a key death factor. nih.gov Studies have also shown that Galectin-8 induces apoptosis in the CD4highCD8high subpopulation of thymocytes through the activation of caspases, the executive enzymes of apoptosis. oup.comnih.govoup.com This pro-apoptotic activity is dependent on its ability to bind to specific glycans on the cell surface. oup.com

Participation in Immune Responses and Inflammation

Both Galectin-3 and Galectin-8 are key regulators of the immune system, with complex and sometimes context-dependent roles in inflammation.

Galectin-3 is expressed by nearly all immune cell types and can have both pro- and anti-inflammatory effects. researchgate.netasm.org It can act as a danger-associated molecular pattern (DAMP), being released from cells to trigger neutrophil migration to sites of inflammation. nih.gov It is also involved in the clearance of apoptotic neutrophils, a crucial step in resolving inflammation. nih.gov However, Galectin-3 can also promote inflammation; its expression is elevated in various inflammatory conditions, and it can enhance the inflammatory activity of macrophages by activating the NLRP3 inflammasome. galectintherapeutics.comnih.gov

Galectin-8 also displays a dual role in immunity. oup.com It can act as a pro-inflammatory molecule in resting immune cells but can have anti-inflammatory effects on activated cells. oup.com For instance, Galectin-8 can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. portlandpress.com Conversely, it can ameliorate autoimmune conditions in preclinical models by promoting the apoptosis of pro-inflammatory Th17 cells and enhancing the function of regulatory T cells (Tregs). oup.com Galectin-8 is also recognized as a key player in the innate immune response to intracellular pathogens, where it acts as a danger receptor that promotes antibacterial autophagy. researchgate.netnih.gov

Contribution to Fibrosis Pathogenesis

Fibrosis, the excessive scarring of organs, is a final common pathway for many chronic diseases, and both Galectin-3 and Galectin-8 are implicated in this process.

Galectin-3 is a well-established mediator of fibrosis in various organs, including the liver, kidneys, lungs, and heart. pnas.orgatsjournals.orgnih.govthno.org Its expression is significantly upregulated in fibrotic tissues. galectintherapeutics.comnih.gov Galectin-3 promotes fibrosis by activating fibroblasts into matrix-secreting myofibroblasts, a key event in scar formation. pnas.orgthno.org It is a required component for the pro-fibrotic signaling of Transforming Growth Factor-β (TGF-β), a major driver of fibrosis. pnas.orgnih.gov Genetic knockout or pharmacological inhibition of Galectin-3 has been shown to markedly reduce fibrosis in multiple preclinical models. pnas.orgatsjournals.orgdrug-dev.com

Galectin-8 is also linked to fibrotic processes, particularly in the context of cancer and inflammation which often drive fibrosis. nih.gov The inhibitor this compound has been shown to inhibit the migration of lung fibroblast cells, suggesting a role for Galectin-8 in the fibrotic process. medchemexpress.com

Involvement in Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for both normal physiological processes and for tumor growth and metastasis.

Galectin-3 is recognized as a pro-angiogenic molecule. nih.govnih.gov It can directly stimulate endothelial cell migration and the formation of capillary-like structures. nih.govnih.gov Galectin-3 modulates the angiogenic effects of major growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govresearchgate.net It achieves this by binding to specific glycans on cell surface receptors, such as integrin αvβ3 and VEGFR2, thereby enhancing their signaling and promoting the growth of new blood vessels. oncotarget.comnih.govnih.govarvojournals.org

Galectin-8 also functions as a pro-angiogenic factor. acs.orgnih.gov It promotes the migration of endothelial cells and the formation of capillary tubes. oup.comnih.gov Studies show that Galectin-8 can enhance VEGF-induced angiogenesis, suggesting a synergistic role with key angiogenic drivers. iiarjournals.orgresearchgate.net Its mechanism involves binding to endothelial ligands like CD166 and various integrins, independent of the main VEGF-A/VEGFR-2 signaling axis in some contexts. nih.govarvojournals.org

Conceptual Framework for Targeting Galectins in Disease Research

Galectins have emerged as compelling therapeutic targets for several reasons. A primary factor is their pattern of expression: they are typically present at low levels in healthy states but are markedly upregulated during disease processes such as cancer, inflammation, and fibrosis. acs.org This differential expression suggests that inhibiting galectin function could be effective against the pathology while having minimal impact on normal physiological processes. acs.org

The extracellular location and function of many galectins make them accessible to targeted drugs. researchgate.net By binding to cell surface glycoconjugates, galectins mediate critical interactions between cells and their environment, influencing adhesion, migration, signaling, and survival. frontiersin.org Disrupting these interactions with inhibitors offers a promising strategy to halt disease progression. The involvement of galectins in a wide array of pathologies, from cancer metastasis and immune evasion to organ fibrosis, underscores their potential as targets for a broad spectrum of human diseases. nih.govdrug-dev.comfrontiersin.org The development of glycomimetics and other small molecules that can selectively block the CRDs of specific galectins is an active area of drug discovery. frontiersin.org

Rationale for Dual Inhibition of Galectin-3 and Galectin-8 in Preclinical Investigations

The development of dual inhibitors targeting both Galectin-3 and Galectin-8, such as this compound, is rooted in the significant overlap in their pathological functions, particularly in cancer and fibrosis. nih.govmedchemexpress.com Both galectins are upregulated in various cancers and contribute to neoplastic transformation. nih.gov They share pro-angiogenic functions, which are essential for tumor growth, and are involved in inflammatory processes that can fuel both cancer and fibrosis. oncotarget.comnih.gov

Given that Galectin-3 is a key driver of fibrosis and Galectin-8 is also implicated in processes like fibroblast migration, a dual inhibitor could offer a more comprehensive anti-fibrotic effect than a single-target agent. pnas.orgmedchemexpress.com In cancer, where tumors often exploit multiple pathways for growth and survival, simultaneously blocking the anti-apoptotic and pro-angiogenic effects of Galectin-3 along with the pro-angiogenic and immunomodulatory roles of Galectin-8 could provide a synergistic therapeutic benefit. The compound this compound was specifically developed as an inhibitor of Galectin-3 and the C-terminal domain of Galectin-8 (gal-8C), indicating a targeted approach to disrupt the specific functions mediated by these domains. nih.govmedchemexpress.com This strategy aims to create more potent anti-inflammatory and anti-tumor therapeutics by addressing the multifaceted roles of these two key galectins. nih.gov

Data Tables

Table 1: Inhibitor Profile for this compound

| Target | Binding Affinity (Kd) | Reported Biological Activity |

|---|---|---|

| Galectin-3 | 4.12 μM | Inhibition of MRC-5 lung fibroblast cell migration. medchemexpress.commedchemexpress.com |

Table 2: Summary of Key Biological Roles

| Biological Process | Role of Galectin-3 | Role of Galectin-8 |

|---|---|---|

| Apoptosis | Primarily anti-apoptotic; inhibits mitochondrial pathway. plos.orgnih.gov | Primarily pro-apoptotic; induces caspase activation in immune cells. nih.govoup.com |

| Immune Response | Pro- and anti-inflammatory; modulates macrophage and neutrophil function. nih.govnih.gov | Pro- and anti-inflammatory; regulates T cell responses and innate immunity. oup.comportlandpress.com |

| Fibrosis | Pro-fibrotic; activates myofibroblasts and mediates TGF-β signaling. pnas.orgatsjournals.org | Implicated in fibroblast migration. medchemexpress.com |

| Angiogenesis | Pro-angiogenic; modulates VEGF and bFGF signaling via integrins. nih.govresearchgate.net | Pro-angiogenic; acts synergistically with VEGF and via integrins. nih.goviiarjournals.org |

Structure

3D Structure

Properties

Molecular Formula |

C22H13Cl2N3O4S2 |

|---|---|

Molecular Weight |

518.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-6-ylsulfonyl)-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C22H13Cl2N3O4S2/c23-16-4-1-14(9-17(16)24)31-13-2-5-18-12(7-13)8-20(26-18)22(28)27-33(29,30)15-3-6-19-21(10-15)32-11-25-19/h1-11,26H,(H,27,28) |

InChI Key |

WEHBJHSPSCCVEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OC3=CC(=C(C=C3)Cl)Cl)C=C(N2)C(=O)NS(=O)(=O)C4=CC5=C(C=C4)N=CS5 |

Origin of Product |

United States |

Molecular Mechanisms of Galectin 3/galectin 8 in 1 Action

Inhibitory Modality: Dual C-terminal Domain Targeting

Galectin-3/galectin-8-IN-1 functions as a dual inhibitor by specifically targeting the C-terminal domains of both Galectin-3 and Galectin-8. medchemexpress.com This targeted inhibition is significant because the C-terminal domain of these galectins houses the carbohydrate recognition domain (CRD), which is crucial for their interaction with various glycoconjugates. spandidos-publications.comspandidos-publications.com Galectin-3, the sole chimeric galectin, possesses a single CRD at its C-terminus linked to a non-lectin N-terminal domain. spandidos-publications.commdpi.com This N-terminal domain is involved in oligomerization, which is often essential for the biological functions of Galectin-3 that involve cross-linking cell surface receptors. spandidos-publications.comfrontiersin.org Galectin-8, on the other hand, is a tandem-repeat galectin with two distinct CRDs, one at the N-terminus and one at the C-terminus, connected by a linker peptide. mdpi.comacs.org By targeting the C-terminal domains of both, the inhibitor effectively disrupts a primary site of their carbohydrate-binding activity.

Carbohydrate Recognition Domain (CRD) Engagement and Ligand Displacement

The inhibitory action of this compound is achieved through its engagement with the CRD of the target galectins, leading to the displacement of their natural carbohydrate ligands.

Galectins are defined by their affinity for β-galactoside-containing glycans, a function mediated by their conserved CRD. nih.govacs.org This binding is typically a weak, reversible interaction involving hydrogen bonds and hydrophobic interactions. mdpi.com The CRD of galectins recognizes specific carbohydrate structures, with N-acetyllactosamine (LacNAc) being a common binding motif found in the N- and O-linked glycans of many cell surface and extracellular matrix proteins. oup.comglycoforum.gr.jp The binding of this compound to the CRD mimics these natural carbohydrate interactions, allowing it to competitively inhibit the binding of endogenous glycoconjugates. The binding of galectins to their ligands can be blocked by simple sugars like lactose (B1674315), demonstrating the carbohydrate-dependent nature of this interaction. mdpi.comspandidos-publications.com

The affinity and specificity of this compound for its targets are dictated by the precise molecular interactions within the CRD. The inhibitor exhibits micromolar affinity for both Galectin-3 and the C-terminal domain of Galectin-8. medchemexpress.com

| Compound | Target | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| This compound | Galectin-3 (C-terminal domain) | 4.12 μM | medchemexpress.com |

| This compound | Galectin-8 (C-terminal domain) | 6.04 μM | medchemexpress.com |

The fine specificity of galectins for different glycans is determined by subsites within the CRD that interact with saccharides beyond the core β-galactose. oup.com For instance, the affinity of Galectin-3 for N-glycans increases with branching and the presence of poly-N-acetyllactosamine extensions. thno.org The design of inhibitors like this compound leverages an understanding of these structural requirements to achieve potent and selective binding.

Impact on Galectin-Glycan Lattice Formation

A crucial function of extracellular galectins is the formation of galectin-glycan lattices on the cell surface. aai.orgnih.gov These dynamic, ordered structures are formed through the multivalent binding of galectins to multiple glycoprotein (B1211001) and glycolipid receptors. nih.govnih.gov These lattices regulate the clustering, lateral mobility, and endocytosis of surface receptors, thereby controlling cellular signaling pathways. nih.govglycoforum.gr.jp

Galectin-3, through its N-terminal domain-mediated oligomerization, and Galectin-8, with its two CRDs, are particularly adept at forming these cross-linked networks. nih.govglycoforum.gr.jp By occupying the CRD, this compound acts as a competitive antagonist, preventing the galectins from binding to their cell surface glycan partners. This disruption of galectin-glycan lattice formation can inhibit various cellular processes that depend on this scaffolding, such as cell adhesion, migration, and immune responses. mdpi.comspandidos-publications.com For example, the formation of these lattices is known to control T-cell receptor signaling and can be a factor in tumor cell adhesion and migration. acs.orgnih.gov

Modulation of Intracellular Galectin Activities

While primarily known for their extracellular roles, galectins are also abundant intracellularly, where they participate in various processes, often in a carbohydrate-independent manner. thno.orgnih.gov They can be found in the cytoplasm and nucleus, modulating processes like pre-mRNA splicing, apoptosis, and cell cycle regulation. nih.govfrontiersin.org

Intracellularly, galectins can engage in protein-protein interactions. nih.govpreprints.org For example, intracellular Galectin-3 has been shown to interact with anti-apoptotic proteins like Bcl-2, transcription factors, and components of the splicing machinery. nih.govpreprints.orgnih.gov These interactions can occur through the CRD, but not necessarily involving glycan recognition, or through other domains like the N-terminal tail of Galectin-3. nih.govnih.gov Galectin-8 has also been detected in the cytosol and nucleus of various cells. acs.orgspandidos-publications.com

An inhibitor like this compound, which binds to the CRD, has the potential to perturb those intracellular protein-protein interactions that are mediated by this domain. By binding to the CRD, the inhibitor could allosterically modulate other binding sites on the galectin or directly block the interaction surface for a protein partner. For instance, Galectin-3's interaction with Bcl-2 was reported to be sensitive to lactose, suggesting a CRD-mediated interaction that an inhibitor could disrupt. nih.gov Furthermore, intracellular Galectin-8 acts as a danger receptor, recognizing damaged vesicles and recruiting the autophagy machinery, a process that involves its CRDs. researchgate.net Inhibition of the C-terminal CRD of Galectin-8 could therefore interfere with this crucial aspect of cellular defense.

Influence on Cytosolic and Nuclear Galectin Functions

This compound is a dual inhibitor that targets Galectin-3 and the C-terminal domain of Galectin-8. nih.gov Its mechanism of action within the cell is therefore understood through its modulation of the distinct and sometimes opposing roles of these two galectins in the cytoplasm and the nucleus. Galectins are synthesized in the cytosol and can be found in various intracellular compartments, including the nucleus, where they participate in fundamental cellular processes through both carbohydrate-dependent and protein-protein interactions. nih.govbmbreports.orgfrontiersin.org The inhibition of Galectin-3 and Galectin-8 can profoundly alter these intracellular signaling and regulatory networks.

Influence on Cytosolic Functions

In the cytoplasm, Galectin-3 and Galectin-8 act as key regulators of autophagy and apoptosis, often with conflicting effects. Both proteins can function as intracellular "danger sensors" by recognizing host glycans on damaged endosomes, lysosomes, or phagosomes that have been ruptured by pathogens or other cellular stress. oup.comnih.govnih.gov

Galectin-8 is recognized as a promoter of antibacterial autophagy. Upon detecting exposed glycans on a ruptured vacuole, it recruits autophagy adaptor proteins like NDP52, which in turn interacts with LC3 to target the damaged vesicle for autophagic degradation. nih.govresearchgate.netnih.gov In some contexts, Galectin-8 can also induce autophagy by inhibiting the mTORC1 complex. researchgate.netlife-science-alliance.org

Conversely, Galectin-3 often plays an anti-autophagic role, particularly during bacterial infection. Studies involving pathogens like Listeria monocytogenes and Group A Streptococcus show that Galectin-3 can protect these bacteria by suppressing the autophagic response. oup.comnih.gov It appears to do this by competing with Galectin-8 for binding sites and by inhibiting the recruitment of essential autophagy-tagging proteins like ubiquitin and the E3 ligase parkin. nih.govasm.org This antagonistic relationship means that the relative expression levels of Galectin-3 and Galectin-8 can determine the cell's ability to clear intracellular pathogens via autophagy. nih.govasm.org

By simultaneously blocking both galectins, this compound would be expected to have a complex, context-dependent impact on autophagy. Inhibiting the pro-autophagic Galectin-8 could suppress autophagic clearance, while inhibiting the anti-autophagic Galectin-3 could enhance it. The net outcome would likely depend on the specific cellular context and the dominant galectin in that system.

Beyond autophagy, cytosolic Galectin-3 is a significant regulator of apoptosis, generally exerting an anti-apoptotic effect. thno.org It can interact directly with the anti-apoptotic protein Bcl-2, preventing the release of cytochrome c from the mitochondria. nih.govspandidos-publications.com Galectin-3 also supports cell survival by activating signaling pathways such as the K-RAS/PI3K/Akt pathway. spandidos-publications.comoncotarget.com Inhibition of cytosolic Galectin-3 by this compound would be predicted to counteract these survival functions, potentially lowering the threshold for apoptosis induction and sensitizing cells to programmed cell death. spandidos-publications.com

Table 1: Predicted Influence of this compound on Cytosolic Functions

| Galectin & Target Process | Normal Function | Predicted Effect of this compound Inhibition | Key Interacting Molecules |

|---|---|---|---|

| Galectin-8 in Autophagy | Promotes antibacterial autophagy by sensing damaged vesicles. nih.govresearchgate.net | Suppression of autophagic clearance. | NDP52, LC3, mTORC1. nih.govresearchgate.netlife-science-alliance.org |

| Galectin-3 in Autophagy | Suppresses antibacterial autophagy by competing with Galectin-8. oup.comnih.gov | Enhancement of autophagic clearance. | Galectin-8, Parkin, Ubiquitin. nih.govasm.org |

| Galectin-3 in Apoptosis | Inhibits apoptosis and promotes cell survival. thno.orgnih.gov | Promotion of apoptosis/sensitization to apoptotic stimuli. | Bcl-2, K-RAS, PI3K/Akt. spandidos-publications.comoncotarget.comnih.gov |

Influence on Nuclear Functions

The nuclear functions of galectins are predominantly attributed to Galectin-3, which actively shuttles between the cytoplasm and the nucleus. nih.govbmbreports.org Within the nuclear compartment, Galectin-3 participates in crucial processes such as pre-mRNA splicing and the regulation of gene transcription, typically through protein-protein interactions rather than carbohydrate binding. frontiersin.org

A primary nuclear role for Galectin-3 is its function as a pre-mRNA splicing factor. frontiersin.org It is a component of the spliceosome, the cellular machinery responsible for excising introns from pre-mRNA. frontiersin.org Galectin-3 interacts with other members of this complex, such as the heterogeneous nuclear ribonucleoprotein (hnRNP) A2B1, to ensure the proper processing of transcripts. nih.gov Silencing Galectin-3 has been shown to alter the splicing patterns of numerous genes. frontiersin.orgnih.gov

Galectin-3 also functions as a transcriptional co-regulator. It can modulate the activity of various transcription factors, including CREB and Sp1, and has been shown to enhance the promoter activity of key genes involved in cell proliferation, such as cyclin D1. nih.govnih.gov Furthermore, it can influence the Wnt signaling pathway by regulating the nuclear accumulation of β-catenin. bmbreports.orgoncotarget.com

Given these roles, the inhibition of Galectin-3 by this compound is expected to interfere with these fundamental nuclear processes. By preventing Galectin-3 from engaging with its nuclear binding partners, the inhibitor could lead to aberrant pre-mRNA splicing and altered gene expression profiles, thereby affecting cell cycle progression, proliferation, and differentiation. nih.govnih.gov As Galectin-8 is not known to have major functions within the nucleus, the primary impact of this compound in this compartment is likely mediated through its effect on Galectin-3.

Table 2: Predicted Influence of this compound on Nuclear Functions

| Galectin & Target Process | Normal Function | Predicted Effect of this compound Inhibition | Key Interacting Molecules |

|---|---|---|---|

| Galectin-3 in pre-mRNA Splicing | Acts as a component of the spliceosome, regulating mRNA processing. frontiersin.orgnih.gov | Alteration of mRNA splicing patterns. | hnRNPA2B1, SR proteins. nih.govnih.gov |

| Galectin-3 in Gene Transcription | Modulates the activity of transcription factors and promotes target gene expression. nih.gov | Dysregulation of gene expression, potentially affecting cell proliferation. | Cyclin D1, β-catenin, CREB, Sp1, TTF-1. nih.govbmbreports.orgnih.gov |

Cellular and Molecular Effects of Galectin 3/galectin 8 in 1

Effects on Cell Adhesion and Migration Dynamics

The inhibitor's primary mechanism involves disrupting the interactions mediated by Galectin-3 and Galectin-8, which are crucial for cell adhesion and migration in various cell types. nih.govfrontiersin.org

Research has directly shown that Galectin-3/galectin-8-IN-1 inhibits the migration of MRC-5 lung fibroblast cells. medchemexpress.com This is consistent with the known roles of Galectin-3 in promoting fibroblast activation and migration, which are key processes in tissue fibrosis. conicet.gov.armdpi.com Galectin-3 secreted by other cells, such as colonic epithelial cells, can act as a potent activator for lamina propria fibroblasts, and this activation is dependent on its carbohydrate-recognition domain. nih.gov In intestinal tissues, exogenous Galectin-3 stimulates the migration of fibroblasts derived from fistulae. conicet.gov.arnih.gov By blocking Galectin-3, the inhibitor likely counteracts these pro-fibrotic activities.

Galectin-3 and Galectin-8 are frequently overexpressed in various cancers and are associated with enhanced metastasis and poor prognosis. techscience.com The inhibitor is expected to counteract these effects.

Galectin-3's Role: Extracellular Galectin-3 promotes cancer cell motility and invasion by interacting with various cell surface glycoproteins and extracellular matrix (ECM) components. frontiersin.orgnih.gov In gastric cancer, for instance, Galectin-3 increases cell motility by up-regulating fascin-1, an actin-bundling protein, and also enhances migration and invasion by increasing the expression of PAR-1 and MMP-1. nih.govplos.org Silencing Galectin-3 in gastric cancer cells leads to reduced cell motility and invasion. nih.gov

Galectin-8's Role: Galectin-8 also plays a significant role in cancer cell adhesion and migration. It can function as a matrix protein, promoting the adhesion of various cancer cell types, including non-small cell lung carcinoma and glioblastoma cells. spandidos-publications.com Soluble Galectin-8 has been shown to induce the migration of glioblastoma cells. spandidos-publications.com

By dually inhibiting both galectins, this compound is poised to significantly disrupt the invasive machinery of cancer cells.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and involves the migration and proliferation of endothelial cells. Both Galectin-3 and Galectin-8 are known pro-angiogenic factors. amegroups.cn

Galectin-3 in Angiogenesis: Galectin-3 stimulates the formation of new capillaries and enhances the motility of endothelial cells. techscience.comnih.gov It interacts with N-glycans on αvβ3 integrin, triggering signaling pathways that amplify the angiogenic activity of VEGF and bFGF. techscience.comspandidos-publications.com Under hypoxic conditions, often found in tumors, cancer cells secrete Galectin-3, which then binds to endothelial cells and promotes angiogenic sprouting, partly by activating Jagged-1/Notch signaling. oncotarget.com

Galectin-8 in Angiogenesis: Galectin-8 can modulate endothelial cell migration and angiogenesis. amegroups.cn It has been shown to enhance the stimulatory effects of VEGF on endothelial cell migration. nih.gov

Inhibition of both Galectin-3 and Galectin-8 by this dual inhibitor would be expected to have a potent anti-angiogenic effect, reducing endothelial cell migration and the formation of new blood vessels that tumors rely on for growth. conicet.gov.ar

During early pregnancy, the invasion of trophoblast cells into the uterine wall is a critical and highly regulated process. Some galectins, including Galectin-3 and Galectin-8, have been identified as pro-invasive factors in this context. mdpi.com Research shows that recombinant Galectin-8 stimulates the expression of MMP-2 and increases the levels of both MMP-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix during invasion, in HTR-8/SVneo trophoblast cells. mdpi.com Given that this compound inhibits these galectins, it would likely impede trophoblast cell invasion by blocking these pro-invasive functions.

Regulation of Cell Proliferation and Viability

Galectin-3 and Galectin-8 have complex and sometimes contradictory roles in cell proliferation, depending on the cell type and context.

Galectin-3: This galectin is often linked to increased cell proliferation and survival in cancer. bmbreports.orgnih.gov For example, silencing Galectin-3 has been shown to inhibit the proliferation of hepatocellular carcinoma cells. frontiersin.org However, in other contexts, such as with normal fibroblasts, Galectin-3 secreted from prostatic tumor cells was found to inhibit proliferation. conicet.gov.ar Overexpression of Galectin-3 in cardiomyocytes was found to reduce cell viability and induce cell cycle arrest. spandidos-publications.com

Galectin-8: The effect of Galectin-8 on proliferation can also be cell-type specific. It has been shown to have anti-tumoral effects by inducing growth arrest in some cancer cells. molbiolcell.org Conversely, in glioblastoma cells, silencing endogenous Galectin-8 expression reduced cell proliferation. nih.gov In Madin-Darby canine kidney (MDCK) cells, Galectin-8 overexpression was found to increase the proliferation rate. molbiolcell.org

The inhibitor this compound would modulate these varied proliferative signals. In cancer models where these galectins are drivers of proliferation, the inhibitor would likely reduce cell growth and viability. nih.govamegroups.org

Alteration of Apoptotic Pathways

Galectins are key regulators of apoptosis (programmed cell death), with their effects often depending on their subcellular location (intracellular vs. extracellular).

Galectin-3 (Anti-Apoptotic): Intracellular Galectin-3 is recognized as a potent anti-apoptotic protein. spandidos-publications.comresearchgate.net It is the only member of the galectin family containing the NWGR anti-death motif found in the Bcl-2 protein family. bmbreports.orgresearchgate.net Following apoptotic stimuli, Galectin-3 can translocate to the mitochondria, where it prevents the release of cytochrome c, a key step in the intrinsic apoptotic pathway. researchgate.netnih.govnih.gov It can directly interact with and inhibit pro-apoptotic proteins like Bax. nih.gov

Galectin-8 (Context-Dependent): The role of Galectin-8 in apoptosis is more varied. It has been shown to induce apoptosis in activated T-cells and some cancer cells. aai.orgmolbiolcell.org However, in other contexts, such as in glioblastoma cells, it appears to prevent apoptosis. nih.gov

Extracellular Effects: Extracellularly, both Galectins can induce apoptosis in certain immune cells, such as T-lymphocytes, contributing to immune regulation. spandidos-publications.comnih.gov

By inhibiting Galectin-3 and Galectin-8, the dual inhibitor is expected to alter these apoptotic pathways significantly. Its most prominent effect would likely be the sensitization of cancer cells to apoptosis by blocking the potent anti-apoptotic function of intracellular Galectin-3. amegroups.orgnih.gov This would counteract the survival advantage that cancer cells often gain by upregulating Galectin-3.

Data Tables

Table 1: Summary of Inferred Cellular Effects of this compound based on Target Function

| Cellular Process | Target Protein(s) | Known Function of Target Protein(s) | Predicted Effect of this compound | Supporting Citations |

| Fibroblast Migration | Galectin-3 | Promotes fibroblast migration and activation. | Inhibition | medchemexpress.comconicet.gov.arnih.gov |

| Cancer Cell Motility | Galectin-3, Galectin-8 | Promote cancer cell motility and invasion. | Inhibition/Modulation | nih.govplos.orgspandidos-publications.com |

| Angiogenesis | Galectin-3, Galectin-8 | Promote endothelial cell migration and tube formation. | Inhibition | techscience.comspandidos-publications.comnih.govoncotarget.comnih.gov |

| Trophoblast Invasion | Galectin-8, Galectin-3 | Promote trophoblast invasion via MMP upregulation. | Inhibition | mdpi.com |

| Cell Proliferation | Galectin-3, Galectin-8 | Can promote or inhibit proliferation depending on cell type. | Modulation (likely inhibition in cancers) | bmbreports.orgmolbiolcell.orgnih.gov |

| Apoptosis | Galectin-3, Galectin-8 | Intracellular Gal-3 is strongly anti-apoptotic. | Promotion (by blocking anti-apoptotic signals) | spandidos-publications.comresearchgate.netnih.govnih.gov |

Shifts in Pro- and Anti-apoptotic Balance

The balance between pro- and anti-apoptotic signals is critical for cellular homeostasis, and its dysregulation is a hallmark of cancer. Galectin-3 is a well-established anti-apoptotic protein. aacrjournals.orgnih.gov Depending on its cellular location, it can either promote or inhibit apoptosis; intracellular Galectin-3 is typically anti-apoptotic, while its extracellular counterpart can be pro-apoptotic for certain immune cells. spandidos-publications.comoup.comspandidos-publications.com

Intracellularly, Galectin-3, which contains the NWGR anti-death motif characteristic of the Bcl-2 protein family, functions to inhibit apoptosis induced by various stimuli, including chemotherapeutic agents. aacrjournals.orgspandidos-publications.com It can directly interact with anti-apoptotic proteins like Bcl-2 and prevent the activation of the caspase cascade. nih.govspandidos-publications.com Studies have shown that reducing Galectin-3 expression leads to lower concentrations of Bcl-2, thereby increasing the cell's pro-apoptotic potential. spandidos-publications.com The inhibition of Galectin-3 by this compound is therefore expected to shift the cellular equilibrium towards apoptosis. This occurs by negating the anti-apoptotic functions of Galectin-3, making cancer cells more susceptible to programmed cell death.

Extracellularly, Galectin-3 can induce apoptosis in T lymphocytes by binding to surface glycoproteins like CD7, CD29, and CD45. nih.govnih.gov Conversely, Galectin-8 has also been shown to have pro-apoptotic effects on certain T cell subsets. nih.govaai.org The net effect of a dual inhibitor on the apoptotic balance would depend on the specific cell type and the relative expression and roles of Galectin-3 and Galectin-8 in that context. However, given the prominent anti-apoptotic role of intracellular Galectin-3 in tumor cells, its inhibition is a key mechanism for promoting cancer cell death. spandidos-publications.com

Table 1: Effects of Galectin-3 and Galectin-8 Inhibition on Apoptotic Balance

| Galectin Target | Known Function in Apoptosis | Predicted Effect of Inhibition by this compound |

| Intracellular Galectin-3 | Anti-apoptotic; inhibits caspase activation, interacts with Bcl-2 family proteins. aacrjournals.orgnih.govspandidos-publications.com | Promotes apoptosis by removing anti-apoptotic signals. |

| Extracellular Galectin-3 | Pro-apoptotic for T cells. nih.govnih.gov | May reduce T-cell apoptosis. |

| Galectin-8 | Pro-apoptotic for specific T cell subsets. nih.govaai.org | May reduce apoptosis in specific T cell populations. |

Effects on Mitochondrial Apoptotic Cascades

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death mechanism controlled by the Bcl-2 family of proteins. aacrjournals.org This pathway involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govoncotarget.com

Galectin-3 plays a significant role in preventing mitochondrial-induced apoptosis. aacrjournals.org Following apoptotic stimuli, Galectin-3 can translocate from the nucleus or cytosol to the perinuclear mitochondrial membranes. aacrjournals.orgnih.gov This translocation helps to stabilize the mitochondrial membrane, blocking changes in its potential and inhibiting the release of cytochrome c. aacrjournals.orgnih.gov The anti-apoptotic function of Galectin-3 has been linked to its interaction with synexin, a protein required for Galectin-3's translocation and its ability to prevent mitochondrial damage. nih.gov Furthermore, inhibiting Galectin-3 expression in cancer cells has been shown to activate the mitochondrial apoptotic pathway. spandidos-publications.com

By blocking Galectin-3, this compound is predicted to disrupt this protective mechanism. The inhibition would prevent Galectin-3 from stabilizing the mitochondria, thereby facilitating the release of cytochrome c and subsequent activation of the caspase cascade (via caspase-9 and caspase-3), ultimately leading to apoptosis. aacrjournals.orgoncotarget.com In thyroid carcinoma cells, for instance, Galectin-3 has been shown to form a heterodimer with the pro-apoptotic protein Bax, inhibiting its function; this interaction is dependent on the carbohydrate recognition domain (CRD) of Galectin-3. oncotarget.com An inhibitor targeting this domain would be expected to disrupt the Galectin-3/Bax interaction, freeing Bax to promote mitochondrial permeabilization. oncotarget.com

Table 2: Impact of Galectin-3 Inhibition on the Mitochondrial Apoptotic Pathway

| Step in Mitochondrial Apoptosis | Role of Galectin-3 | Predicted Effect of Inhibition by this compound |

| Mitochondrial Stability | Stabilizes mitochondrial membrane potential. aacrjournals.orgnih.gov | Destabilizes mitochondrial membrane. |

| Cytochrome c Release | Inhibits release from mitochondria. aacrjournals.orgnih.gov | Promotes cytochrome c release into the cytoplasm. |

| Bax Function | Heterodimerizes with and inhibits pro-apoptotic Bax. oncotarget.com | Prevents Bax inhibition, allowing Bax to form pores in the mitochondrial membrane. |

| Caspase Activation | Prevents activation of the caspase cascade. nih.govoncotarget.com | Facilitates activation of caspase-9 and caspase-3. |

Influence on Immune Cell Function

Galectins are pivotal modulators of immune responses, influencing the function of nearly all immune cell types. nih.gov Galectin-3 and Galectin-8, in particular, have complex and sometimes opposing roles in regulating the activity of T-cells, macrophages, neutrophils, and dendritic cells. Consequently, a dual inhibitor like this compound has the potential to significantly reshape the immune landscape, particularly within a tumor microenvironment.

Modulation of T-Cell Responses and Differentiation

Galectin-3 and Galectin-8 are key regulators of T-cell function, affecting their activation, differentiation, and survival. aai.org

Extracellular Galectin-3 is generally considered an immunosuppressant. researchgate.net It can suppress T-cell activation by cross-linking glycoproteins on the T-cell surface, such as the T-cell receptor (TCR), CD8, and CD45, which alters the formation of the immunological synapse and dampens TCR signaling. nih.govresearchgate.net Galectin-3 has also been shown to suppress CD8+ T-cell function through its interaction with Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor. nih.govtandfonline.com Furthermore, extracellular Galectin-3 can induce apoptosis in activated T cells. nih.gov Therefore, inhibiting extracellular Galectin-3 with this compound could restore T-cell function, enhance anti-tumor immune responses, and reduce T-cell apoptosis. nih.govnih.gov

In contrast, Galectin-8 can act as a co-stimulatory molecule for naive T-cells, promoting their proliferation and enhancing the transcription of cytokines like IL-2, IL-4, and IFN-γ. nih.govaai.org However, it can also induce apoptosis in certain T-cell subsets, such as activated Th17 cells. nih.gov

The dual inhibition of Galectin-3 and Galectin-8 would likely have a complex net effect. By blocking the immunosuppressive actions of Galectin-3, the inhibitor could enhance T-cell-mediated immunity. This effect might be particularly beneficial in cancer immunotherapy, where overcoming tumor-induced immune suppression is a major goal. nih.gov

Impact on Macrophage Activation and Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). Galectin-3 is a key player in directing macrophage polarization. researchgate.net

Inhibition of Galectin-3 by this compound would be expected to modulate macrophage polarization, likely by suppressing the M2 phenotype and potentially reducing macrophage-driven inflammation and fibrosis. thno.orgmdpi.com By altering the M1:M2 ratio, the inhibitor could shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state. researchgate.net

Effects on Neutrophil Functions

Neutrophils are first responders in the innate immune system, and their functions are tightly regulated by galectins. nih.gov Both Galectin-3 and Galectin-8 influence neutrophil adhesion, migration, and effector functions. nih.govnih.gov

Galectin-3 can promote neutrophil adhesion to the endothelium and extracellular matrix proteins. nih.gov It also stimulates neutrophils to produce reactive oxygen species (ROS), degranulate, and release cytokines like IL-8, all of which are critical for their antimicrobial and pro-inflammatory activities. oup.comfrontiersin.org

Galectin-8 has also been identified as a potent modulator of neutrophil function. It can induce firm adhesion of neutrophils and stimulate superoxide (B77818) production, an essential bactericidal function. nih.govoup.com This activity is primarily mediated by the C-terminal CRD of Galectin-8 interacting with integrin αM on the neutrophil surface. nih.gov

Modulation of Dendritic Cell Activity

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating adaptive immune responses by priming T-cells. Galectin-3 has emerged as a significant modulator of DC function. asm.orgnih.gov

Galectin-3 expression in DCs is critical for controlling the magnitude of T-cell priming. asm.org Studies using Galectin-3 deficient mice have shown that the absence of Galectin-3 in DCs leads to enhanced T-cell proliferation and cytokine release. asm.org Intracellular Galectin-3 can modulate cytokine secretion by DCs; for example, silencing Galectin-3 in human monocyte-derived DCs was found to downregulate pro-inflammatory cytokines like IL-6 and IL-23 while upregulating the anti-inflammatory cytokine IL-10. nih.gov Galectin-3 can also influence the differentiation of T-helper cells, with its absence favoring stronger Th1 and Th17 responses in certain infection models. nih.gov Furthermore, Galectin-3 has been shown to inhibit the expansion of plasmacytoid dendritic cells (pDCs), which are potent activators of CD8+ T cells. nih.govaacrjournals.org

Inhibition of Galectin-3 by this compound is predicted to enhance the immunostimulatory capacity of DCs. By blocking Galectin-3, the inhibitor may promote greater T-cell priming, shift cytokine profiles towards a more pro-inflammatory state, and allow for increased expansion of pDCs, ultimately strengthening the adaptive immune response. nih.govasm.orgnih.gov

Table 3: Summary of Immune Cell Modulation by this compound

| Immune Cell Type | Known Function of Galectin-3 / Galectin-8 | Predicted Effect of Inhibition by this compound |

| T-Cells | Gal-3 suppresses T-cell activation and induces apoptosis. nih.govresearchgate.netnih.gov Gal-8 is co-stimulatory. nih.gov | Reverses Gal-3-mediated immunosuppression, potentially enhancing anti-tumor T-cell responses. |

| Macrophages | Gal-3 promotes M2 polarization and inflammation. researchgate.netfrontiersin.orgmdpi.com | Shifts polarization away from M2, potentially reducing inflammation and fibrosis. |

| Neutrophils | Gal-3 and Gal-8 promote adhesion and activation (e.g., ROS production). nih.govnih.govfrontiersin.org | Reduces neutrophil adhesion and activation, dampening inflammatory responses. |

| Dendritic Cells | Gal-3 limits T-cell priming and pDC expansion; modulates cytokine secretion. nih.govasm.orgnih.gov | Enhances DC-mediated T-cell activation and pDC expansion. |

Impact on Extracellular Matrix Remodeling and Fibrogenesis

A central mechanism in the development of fibrosis is the activation of fibroblasts into myofibroblasts, a process often driven by pro-fibrotic cytokines such as transforming growth factor-β (TGF-β) nih.gov. Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and their enhanced capacity for ECM protein synthesis nih.govnih.gov. Galectin-3 plays a crucial role in this activation process. Studies have shown that the genetic deletion or pharmacological inhibition of Galectin-3 can block myofibroblast activation pnas.org. For instance, in models of hepatic fibrosis, the absence of Galectin-3 prevents the transactivation of hepatic stellate cells (a primary source of myofibroblasts in the liver) in response to TGF-β pnas.orgmedchemexpress.eu.

Given that this compound inhibits Galectin-3, it is anticipated to attenuate myofibroblast activation. The inhibition of Galectin-3 has been shown to reduce the expression of α-SMA, a key marker of myofibroblast differentiation nih.govnih.gov. For example, treatment with a small-molecule inhibitor of Galectin-3 has been observed to decrease α-SMA expression in the context of corneal fibrosis nih.gov. Similarly, in a model of dilated cardiomyopathy, the genetic deletion of Galectin-3 led to a reduction in fibrotic gene profiles, including markers of myofibroblast activation pnas.org. The expected effect of this compound on myofibroblast activation is further supported by findings with other Galectin-3 inhibitors, which have demonstrated a reduction in α-SMA and other fibrotic markers nih.govnih.gov.

Table 1: Effect of Galectin-3 Inhibition on Myofibroblast Activation Markers

| Experimental Model | Inhibitor/Method | Key Finding | Reference |

|---|---|---|---|

| Hepatic Fibrosis (in vivo) | Galectin-3 siRNA | Blocked hepatic stellate cell activation in response to liver injury. | pnas.org |

| Corneal Fibrosis (in vivo) | 33DFTG (Galectin-3 inhibitor) | Substantially reduced α-SMA expression and distribution. | nih.gov |

| Pulmonary Fibrosis (in vitro) | TD139 (Galectin-3 inhibitor) | Reduced TGF-β-induced myofibroblast activation. | nih.gov |

This table presents findings from studies on various Galectin-3 inhibitors and genetic models to illustrate the expected impact of this compound on myofibroblast activation.

The excessive deposition of collagen is a hallmark of fibrosis, leading to tissue stiffening and organ dysfunction plos.org. Myofibroblasts are the primary source of this increased collagen production pnas.org. Galectin-3 has been directly implicated in the regulation of collagen synthesis and deposition ahajournals.org. Pharmacological inhibition of Galectin-3 in a rat model of heart failure was associated with a downregulation of collagen I and III production, as well as reduced collagen processing and deposition ahajournals.org.

By inhibiting Galectin-3, this compound is expected to decrease the secretion and subsequent deposition of collagen in tissues. In studies involving genetic deletion of Galectin-3, a marked reduction in collagen deposition has been observed in models of liver and cardiac fibrosis pnas.org. Furthermore, treatment with Galectin-3 inhibitors has been shown to reduce collagen content in atherosclerotic plaques and in models of pulmonary fibrosis nih.govoup.com. For example, the Galectin-3 inhibitor TD139 was found to reduce collagen secretion in response to TGF-β-induced pulmonary fibrosis nih.gov. Another Galectin-3 inhibitor, GR-MD-02, demonstrated a significant reduction in collagen deposition in a murine model of non-alcoholic steatohepatitis (NASH) with fibrosis plos.org.

Table 2: Effect of Galectin-3 Inhibition on Collagen Dynamics

| Experimental Model | Inhibitor/Method | Key Finding | Reference |

|---|---|---|---|

| Heart Failure (REN2 rats) | N-acetyllactosamine (Galectin-3 inhibitor) | Downregulated collagen I and III production and deposition. | ahajournals.org |

| Atherosclerosis (ApoE-/- mice) | Galectin-3 Gene Deletion | Reduced plaque collagen content. | oup.com |

| NASH with Fibrosis (mice) | GR-MD-02 (Galectin-3 inhibitor) | Marked improvement in liver histology with significant reduction in collagen deposition. | plos.org |

This table presents findings from studies on various Galectin-3 inhibitors and genetic models to illustrate the expected impact of this compound on collagen secretion and deposition.

Signaling Pathways and Molecular Interactions Mediated by Galectin 3/galectin 8 in 1

Integration with Integrin-Mediated Signaling

The inhibition of Galectin-3 by Galectin-3/galectin-8-IN-1 is expected to significantly impact integrin-mediated signaling, a cornerstone of cell adhesion, migration, and survival. Galectin-3 is a key regulator of these processes through its direct and indirect interactions with various integrin subtypes.

Interactions with αv Integrins (αvβ1, αvβ5, αvβ6)

Research has firmly established that Galectin-3 directly binds to several αv integrins in a glycosylation-dependent manner. nih.govnih.govbiorxiv.org Surface plasmon resonance analysis has confirmed the interaction of Galectin-3 with αvβ1, αvβ5, and αvβ6 integrins. nih.govnih.govbiorxiv.org This binding is not a simple one-to-one interaction but is described as heterogeneous. nih.govnih.govbiorxiv.org The interaction between Galectin-3 and these integrins is crucial for various cellular functions. For instance, the binding of Galectin-3 to αvβ3 integrin is implicated in facilitating angiogenic responses induced by growth factors like bFGF and VEGF. iiarjournals.org By inhibiting Galectin-3, this compound would disrupt these interactions, thereby potentially modulating cell adhesion and angiogenesis. In endothelial cells and mesenchymal stem cells, cell adhesion to a Galectin-3-coated surface is mediated, at least in part, by αvβ1 and αvβ3 integrins. nih.gov

Table 1: Interaction of Galectin-3 with αv Integrins

| Integrin Subtype | Nature of Interaction | Functional Consequence | Supporting Evidence |

| αvβ1 | Glycosylation-dependent binding | Mediates cell adhesion | Surface Plasmon Resonance, Cell Adhesion Assays nih.govnih.govbiorxiv.orgnih.gov |

| αvβ3 | Glycosylation-dependent binding | Facilitates VEGF-induced angiogenesis, mediates cell adhesion | Biochemical Assays, Cell Adhesion Assays iiarjournals.orgnih.gov |

| αvβ5 | Glycosylation-dependent binding | Contributes to TGF-β1 activation | Surface Plasmon Resonance nih.govnih.govbiorxiv.org |

| αvβ6 | Glycosylation-dependent binding | Contributes to TGF-β1 activation | Surface Plasmon Resonance nih.govnih.govbiorxiv.org |

Effects on Focal Adhesion Kinase (FAK) Activation

A critical downstream effector of integrin signaling is the Focal Adhesion Kinase (FAK). The clustering of integrins, often promoted by extracellular matrix components and galectins, leads to the autophosphorylation and activation of FAK. Galectin-3 has been shown to induce glycosylation-dependent clustering of integrin-αVβ3, which results in enhanced FAK signaling. mdpi.com This activation is a key step in promoting cell migration and tube formation in endothelial cells. mdpi.com Furthermore, Galectin-3 is known to interact with kinases such as FAK, influencing cell proliferation and migration. mdpi.com In the context of cancer, extracellular Galectin-3 can promote tumor cell migration through interactions with integrins, leading to FAK stabilization. frontiersin.org Therefore, by preventing Galectin-3 from binding to integrins, this compound would likely inhibit the activation of FAK and subsequently suppress downstream signaling pathways that control cell motility and survival.

Modulation of Rho GTPase Pathways (e.g., Rac1)

The Rho family of small GTPases, including Rac1, are master regulators of the actin cytoskeleton and cell migration. Evidence suggests a link between Galectin-3 and the modulation of these pathways. Studies in mammary cancer cells have revealed that EGF-induced signaling to RhoA is dependent on Galectin-3 and phospho-caveolin-1. molbiolcell.org This signaling axis promotes the formation of circular dorsal ruffles, cell migration, and fibronectin fibrillogenesis. molbiolcell.org The study defines a signaling module involving Galectin-3, phospho-caveolin-1, and RhoA that mediates integrin signaling downstream of growth factor activation. molbiolcell.org By inhibiting Galectin-3, this compound could disrupt this module, leading to a reduction in RhoA activation and a consequent impairment of cancer cell motility. While the direct link to Rac1 is less explicitly detailed in the provided context, the general role of Rho GTPases in mediating the effects of Galectin-3 on the cytoskeleton is evident.

Crosstalk with Growth Factor Receptors and Signaling

Galectin-3 and Galectin-8 are known to interact with and modulate the signaling of various growth factor receptors, playing significant roles in processes like fibrosis and angiogenesis.

Regulation of TGF-β1 Activation and Signaling Cascade

Transforming growth factor-β1 (TGF-β1) is a potent profibrotic cytokine, and its activation is a critical step in the development of fibrotic diseases. nih.govnih.gov Galectin-3 has been identified as a key player in potentiating TGF-β1 activation and signaling. nih.govnih.govbiorxiv.org It has been shown to induce TGF-β1 activation in human lung fibroblasts. nih.govnih.govbiorxiv.org The mechanism involves Galectin-3 binding to components of the TGF-β1 signaling cascade, including the TGF-β receptor II (TGFβRII) subunit, in a glycosylation-dependent manner. nih.govnih.govbiorxiv.org This interaction is thought to promote TGF-β1 signaling and induce fibrogenesis. nih.govnih.gov Furthermore, studies have shown that Galectin-3 is required for TGF-β-mediated myofibroblast activation and matrix production, independent of Smad-2 and Smad-3 activation in some contexts. pnas.org Given that this compound inhibits Galectin-3, it is poised to be an effective tool in mitigating TGF-β1-driven fibrotic processes by disrupting the interaction between Galectin-3 and the TGF-β signaling machinery.

Table 2: Role of Galectin-3 in TGF-β1 Signaling

| Cellular Process | Mechanism of Galectin-3 Involvement | Consequence of Galectin-3 Activity | Potential Effect of this compound |

| TGF-β1 Activation | Binds to TGFβRII subunit; promotes integrin-mediated TGF-β1 activation. nih.govnih.govbiorxiv.org | Enhanced profibrotic signaling. nih.govnih.gov | Inhibition of TGF-β1 activation. |

| Myofibroblast Activation | Essential for TGF-β-driven activation and procollagen (B1174764) production. pnas.org | Increased extracellular matrix deposition. pnas.org | Attenuation of myofibroblast activation and fibrosis. |

| Fibrogenesis | Interacts directly with components of the TGF-β1 signaling cascade. nih.govnih.gov | Promotion of pathological wound healing and fibrosis. nih.govnih.gov | Reduction of fibrotic tissue formation. |

Potential Influence on VEGF/VEGFR Signaling

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels. Both Galectin-3 and Galectin-8 have been implicated in the modulation of VEGF/VEGFR signaling.

Galectin-3 is generally considered a pro-angiogenic molecule. oncotarget.com It can enhance VEGFR2 signaling, leading to increased chemotaxis and differentiation of endothelial cells. oncotarget.com One proposed mechanism is that Galectin-3 contributes to the plasma membrane retention of VEGFR2, thereby increasing the angiogenic response to VEGF-A. frontiersin.org It has also been reported that Galectin-3 requires the presence of VEGF to activate VEGFR2 in retinal endothelial cells. arvojournals.org Neutralization of VEGF can inhibit the migration of endothelial cells induced by exogenous Galectin-3. arvojournals.org

Galectin-8 has also been shown to influence VEGF-induced angiogenesis. While Galectin-8 alone may not significantly stimulate endothelial cell proliferation and migration, it can enhance the stimulatory effects of VEGF on these processes. iiarjournals.orgmdpi.com In vivo studies have demonstrated a clear stimulatory effect of Galectin-8 on angiogenesis, both with and without VEGF. mdpi.com It has been shown that Galectin-8 can bind to VEGFR2. mdpi.com Furthermore, Galectin-8 can modulate VEGF-C-induced lymphangiogenesis by clustering VEGFR-3 on the cell surface. nih.gov

The dual inhibitory nature of this compound against both Galectin-3 and the C-terminal domain of Galectin-8 suggests it could have a significant impact on angiogenesis. By inhibiting both galectins, the inhibitor could potentially block both direct and indirect enhancement of VEGF/VEGFR signaling, making it a subject of interest for anti-angiogenic research.

Impact on Inflammatory Signaling Pathways

Galectin-3 and galectin-8 are deeply implicated in the regulation of inflammatory responses. Their dual inhibition by this compound is, therefore, expected to have a significant impact on key inflammatory signaling cascades.

The NF-κB pathway is a cornerstone of inflammatory signaling. Both galectin-3 and galectin-8 have been shown to activate this pathway. Galectin-3 can stimulate the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines and chemokines that recruit and activate immune cells. mdpi.com This activation can occur through various mechanisms, including the TLR4/MyD88 pathway. mdpi.com In lung adenocarcinoma cells, for instance, galectin-3 activates TLR4 signaling, leading to downstream NF-κB activation. nih.gov Similarly, extracellular galectin-8 can trigger signaling cascades that lead to the induction of NF-κB, which in turn promotes the expression of various cytokines. nih.govnih.govresearchgate.net In osteoarthritis chondrocytes, a mixture of galectin-1, -3, and -8 has been shown to activate the NF-κB pathway. researchgate.net Furthermore, galectin-8 has been identified as a ligand for LILRB4, and their binding regulates the intracellular SHP-1-STAT3/NF-κB pathway, inducing myeloid-derived suppressor cells (MDSCs) and promoting tumor immune evasion. biotroy.com

Given that this compound inhibits both galectins, it is hypothesized to downregulate NF-κB activation. By blocking the actions of these galectins, the inhibitor may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This would result in reduced nuclear translocation of NF-κB and a decrease in the transcription of its target pro-inflammatory genes.

The TLR4/MyD88 signaling pathway is a critical component of the innate immune system, often initiated by pathogen-associated molecular patterns like lipopolysaccharides (LPS). Galectin-3 has been shown to promote inflammation through the TLR4/MyD88/NF-κB pathway. mdpi.com It can act as a ligand for TLR4, activating the receptor and initiating the downstream signaling cascade that involves the adaptor protein MyD88. nih.govmdpi.com This activation leads to the expression of inflammatory cytokines. researchgate.net

Conversely, galectin-8 has been shown to impair TLR4 signaling. It achieves this by binding to CD14, a co-receptor for TLR4, in a carbohydrate-dependent manner. This interaction inhibits the delivery of LPS from CD14 to the MD2/TLR4 complex, thereby dampening the activation of the TLR4 pathway. arvojournals.orgnih.gov This inhibitory effect of galectin-8 on TLR4 signaling suggests a complex regulatory role.

The dual inhibition by this compound would have a nuanced effect on this pathway. By inhibiting the pro-inflammatory actions of galectin-3 on TLR4, the compound would be expected to reduce TLR4-mediated inflammation. However, by also inhibiting galectin-8, it might counteract the natural dampening effect that galectin-8 has on TLR4 signaling. The net effect would likely depend on the cellular context and the relative abundance and activity of galectin-3 and galectin-8.

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Galectin-3 is a known activator of the NLRP3 inflammasome. nih.govmerckmillipore.com It can directly interact with NLRP3, stimulating inflammasome activation in macrophages. nih.govmerckmillipore.comnih.gov This role is significant in various inflammatory conditions, including liver disease and colitis. merckmillipore.comoup.com Galectin-3 can also promote noncanonical inflammasome activation by binding to intracellular LPS. pnas.org

Galectin-8, on the other hand, can have an inhibitory effect on NLRP3 inflammasome activation. By promoting autophagy, intracellular galectin-8 can suppress the activation of the NLRP3 inflammasome and the subsequent formation of cytokines. nih.gov

By inhibiting both galectins, this compound is predicted to interfere with NLRP3 inflammasome activation. The inhibition of galectin-3 would directly reduce a key activation signal for the inflammasome. nih.govmerckmillipore.comnih.gov This could lead to decreased production of mature IL-1β and a reduction in inflammatory responses. The concurrent inhibition of galectin-8's pro-autophagic function might, in theory, lessen the natural suppression of the inflammasome, but the primary effect is anticipated to be a reduction in activation due to the blockade of galectin-3.

| Inflammatory Pathway | Role of Galectin-3 | Role of Galectin-8 | Predicted Impact of this compound |

| NF-κB Pathway | Pro-inflammatory; activates NF-κB signaling mdpi.comnih.gov | Pro-inflammatory; activates NF-κB signaling nih.govnih.govresearchgate.netbiotroy.com | Downregulation of NF-κB activation and reduced inflammatory gene transcription |

| TLR4/MyD88 Pathway | Pro-inflammatory; activates TLR4 signaling mdpi.comnih.govmdpi.comresearchgate.net | Anti-inflammatory; impairs TLR4 activation by binding to CD14 arvojournals.orgnih.gov | Nuanced effect; likely reduction in TLR4-mediated inflammation due to Gal-3 inhibition |

| NLRP3 Inflammasome | Pro-inflammatory; directly activates the inflammasome nih.govmerckmillipore.comnih.govpnas.org | Anti-inflammatory; promotes autophagy, which inhibits inflammasome activation nih.gov | Reduced NLRP3 inflammasome activation and decreased production of IL-1β |

Modulation of Oncogenic Signaling Pathways

Galectin-3 and galectin-8 are also key players in signaling pathways that drive cancer progression. Their inhibition by this compound suggests a potential therapeutic role in oncology.

The K-RAS/PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Galectin-3 is known to interact with K-RAS, particularly the activated, GTP-bound form. aacrjournals.orgnih.gov This interaction stabilizes K-RAS in its active state, enhancing downstream signaling to the PI3K/Akt pathway. nih.govmdpi.com Galectin-3 is required for RAS-induced PI3K/Akt activation, and its presence is associated with enhanced cell survival and proliferation. frontiersin.orgspandidos-publications.comoncotarget.com

Galectin-8 has also been shown to activate the PI3K/Akt pathway. frontiersin.org Its interaction with cell surface receptors can trigger signaling cascades that include the activation of PI3K and Akt, promoting cell spreading and survival. nih.govresearchgate.netplos.org

The K-RAS/Raf-1/MEK/ERK cascade is another critical pathway in cancer, regulating cell proliferation and differentiation. Galectin-3 plays a significant role in this pathway by acting as a scaffold for K-RAS at the plasma membrane, which enhances signaling to the Raf/MEK/ERK cascade. aacrjournals.orgaacrjournals.org This leads to increased cell growth and can inhibit differentiation. aacrjournals.org The interaction between galectin-3 and K-RAS can potentiate cell migration and metastasis. frontiersin.org

Galectin-8 has a more complex role. Extracellular galectin-8 can activate the ERK pathway, contributing to its mitogenic effects. nih.govmolbiolcell.org However, intracellular galectin-8 has been shown to inhibit K-RAS activity and abrogate ERK signaling. nih.gov Depletion of galectin-8 in some cancer cell lines has been shown to increase ERK1/2 activity. researchgate.net In gastric cancer, however, galectin-8 has been shown to promote proliferation by activating the Ras signaling pathway, leading to increased expression of Raf and MEK. biolifesas.org

| Oncogenic Pathway | Role of Galectin-3 | Role of Galectin-8 | Predicted Impact of this compound |

| K-RAS/PI3K/Akt Axis | Pro-oncogenic; stabilizes active K-RAS and promotes PI3K/Akt signaling nih.govmdpi.comfrontiersin.orgspandidos-publications.comoncotarget.com | Pro-oncogenic; activates PI3K/Akt signaling nih.govresearchgate.netfrontiersin.orgplos.org | Downregulation of PI3K/Akt signaling, leading to reduced cell survival and proliferation |

| K-RAS/Raf-1/MEK Cascade | Pro-oncogenic; scaffolds K-RAS to enhance Raf/MEK/ERK signaling aacrjournals.orgfrontiersin.orgaacrjournals.org | Complex; can be both activating (extracellular) and inhibiting (intracellular) nih.govnih.govmolbiolcell.orgresearchgate.netbiolifesas.org | Overall reduction in pathway activity, primarily through inhibition of Galectin-3's scaffolding function |

Research on "this compound" and its specific role in the regulation of β-catenin activity is not available in the public domain.

Extensive searches for scientific literature detailing the effects of the specific chemical compound "this compound" on the regulation of β-catenin activity did not yield any results. Consequently, it is not possible to provide an article on the signaling pathways and molecular interactions mediated by this specific inhibitor in the context of β-catenin regulation as requested.

The available body of research focuses extensively on the protein Galectin-3 and its multifaceted role in modulating the Wnt/β-catenin signaling pathway. This research highlights that the Galectin-3 protein, not the specified inhibitor, is involved in processes such as:

Direct physical interaction with β-catenin. bmbreports.orgaacrjournals.orgoup.comthno.org

Post-translational regulation of β-catenin levels by preventing its degradation. nih.gov

Promotion of the nuclear accumulation of β-catenin. bmbreports.orgnih.gov

Activation of the PI3K/AKT pathway, which leads to the inactivation of GSK-3β, a key enzyme in the β-catenin degradation complex. nih.govspandidos-publications.comresearchgate.net

Stimulation of TCF/Lef transcriptional activity and subsequent expression of Wnt target genes like cyclin D1 and c-myc. aacrjournals.orgnih.gov

It is important to note that the biological effects and mechanisms of action of the Galectin-3 protein are distinct from those of a synthetic inhibitor which may be designed to block its function. Without specific studies on "this compound," any discussion of its impact on β-catenin activity would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are required to elucidate the specific molecular interactions and signaling pathways affected by "this compound," including any potential role in the regulation of β-catenin activity.

Preclinical Research Models and Methodologies Utilizing Galectin 3/galectin 8 in 1

In Vitro Experimental Systems

In vitro studies represent the primary mode of investigation for Galectin-3/galectin-8-IN-1, with a specific focus on its impact on fibroblast behavior.

The most cited application of this compound is its use in assays involving the human lung fibroblast cell line, MRC-5. medchemexpress.commedchemexpress.eu Research has demonstrated that this inhibitor can impede the migration of MRC-5 cells, suggesting a potential therapeutic role in conditions characterized by excessive fibroblast activity, such as pulmonary fibrosis. medchemexpress.commedchemexpress.eumedchemexpress.com While its utility in cancer research has been proposed, specific studies detailing its effects on various cancer cell lines are not extensively documented in publicly accessible literature. medchemexpress.commedchemexpress.com The expression of galectin-3 and galectin-8 has been noted in various cancer cell lines, including those from breast, colon, and glioma, making them potential targets for such inhibitors. nih.govspandidos-publications.com For instance, galectin-3 has been identified as a potential biomarker in cancer cells, being readily detectable in cancer cell lines but not in normal counterparts. nih.govspandidos-publications.com

The use of this compound has been documented in studies with primary human lung fibroblasts (HLFs). nih.govbohrium.comnih.gov In the broader context of galectin inhibition, research on HLFs has been crucial for understanding the role of galectins in fibrotic diseases like idiopathic pulmonary fibrosis (IPF). nih.govbmj.com For example, studies with other galectin-3 inhibitors have been conducted on HLFs from IPF patients. bmj.com

While galectin-3 and galectin-8 are known to be expressed in other primary cells like cytotrophoblasts and chondrocytes, specific research employing this compound in these cell types is not yet detailed in available reports. mdpi.comjpatholtm.orgkup.atmdpi.com The expression of these galectins in placental and cartilage tissues suggests that this dual inhibitor could be a valuable tool for studying physiological and pathological processes in these contexts. mdpi.comfrontiersin.org

The primary functional effect of this compound highlighted in the available literature is the inhibition of cell migration, specifically in MRC-5 lung fibroblasts. medchemexpress.commedchemexpress.eumedchemexpress.com The broader roles of galectin-3 and galectin-8 in cell adhesion, invasion, proliferation, and apoptosis are well-established, suggesting that this compound would likely be investigated in these functional assays. plos.orgoncotarget.comnih.gov However, detailed data from such studies using this specific inhibitor are not currently available.

While molecular techniques such as qPCR, Western blot, and co-immunoprecipitation are standard methods to elucidate the mechanism of action of inhibitors like this compound, specific applications of these techniques to this compound are not described in the available search results. Studies on galectins in MRC-5 cells have utilized these methods to investigate signaling pathways, for example, showing the interaction between FUT8 and Galectin-3 via co-immunoprecipitation and analyzing gene and protein expression with qPCR and Western blotting. nih.gov

Surface Plasmon Resonance (SPR) has been employed to determine the binding affinities of this compound. These studies have revealed its dual inhibitory nature, with dissociation constants (Kd) of 4.12 μM for Galectin-3 and 6.04 μM for the C-terminal domain of Galectin-8. medchemexpress.commedchemexpress.commedchemexpress.eu Other biophysical methods like Proximity Ligation Assays have been used in the broader field of galectin research to study protein-protein interactions, for instance, the colocalization of galectin-3 and β1 integrin on the surface of human lung fibroblasts. nih.gov

There is currently no information available from the search results regarding permeability studies of this compound to determine its intracellular versus extracellular activity. The subcellular localization of galectin-3 and galectin-8, which can be both intracellular and extracellular, underscores the importance of such studies for understanding the inhibitor's mechanism of action. nih.govspandidos-publications.com

Research Findings Summary

| Compound | Target(s) | Method | Cell Line/System | Key Finding | Reference |

| This compound | Galectin-3, Galectin-8 C-terminal domain | Surface Plasmon Resonance | Biochemical Assay | Kd = 4.12 μM for Galectin-3 | medchemexpress.commedchemexpress.commedchemexpress.eu |

| This compound | Galectin-3, Galectin-8 C-terminal domain | Surface Plasmon Resonance | Biochemical Assay | Kd = 6.04 μM for Galectin-8 | medchemexpress.commedchemexpress.commedchemexpress.eu |

| This compound | Galectin-3, Galectin-8 | Migration Assay | MRC-5 Lung Fibroblasts | Inhibition of cell migration | medchemexpress.commedchemexpress.eumedchemexpress.eu |

In Vivo Animal Models

A comprehensive review of published scientific studies indicates that the specific dual inhibitor, this compound, has not yet been reported in in vivo animal model research across various disease areas. The following sections detail the lack of specific findings for this compound within the requested preclinical models.

Models of Tissue Fibrosis (e.g., Bleomycin-Induced Pulmonary Fibrosis, Unilateral Ureteric Obstruction, Myocardial Fibrosis)